molecular formula C20H22FN3O3 B4778740 METHYL 4-({[4-(3-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE

METHYL 4-({[4-(3-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B4778740
M. Wt: 371.4 g/mol
InChI Key: PZFCBKFPCMAFPM-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(3-fluorobenzyl)piperazino]carbonyl}amino)benzoate is a complex organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(3-fluorobenzyl)piperazino]carbonyl}amino)benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 3-fluorobenzyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Coupling with Benzoic Acid Derivative: The resulting 3-fluorobenzylpiperazine is then coupled with a benzoic acid derivative. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: Finally, the benzoic acid moiety is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(3-fluorobenzyl)piperazino]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the ester or amide functionalities.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with groups like nitro, sulfonyl, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide, and halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitrobenzoates, sulfonylbenzoates, halobenzoates.

Scientific Research Applications

Methyl 4-({[4-(3-fluorobenzyl)piperazino]carbonyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the piperazine ring.

    Materials Science: The compound can be utilized in the development of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions, particularly in the context of fluorinated compounds.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(3-fluorobenzyl)piperazino]carbonyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions and halogen bonding, while the piperazine ring can provide additional binding sites and conformational flexibility.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

Methyl 4-({[4-(3-fluorobenzyl)piperazino]carbonyl}amino)benzoate is unique due to the combination of the fluorobenzyl group and the piperazine ring, which can confer distinct physicochemical properties and biological activities. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

methyl 4-[[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-19(25)16-5-7-18(8-6-16)22-20(26)24-11-9-23(10-12-24)14-15-3-2-4-17(21)13-15/h2-8,13H,9-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFCBKFPCMAFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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